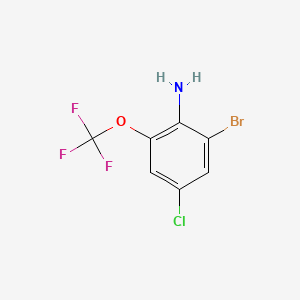

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

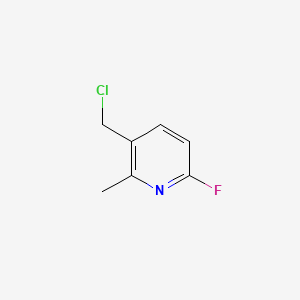

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrClF3NO . It appears as white to off-white crystals or a low melting solid . It can be prepared from 4-chloroaniline via electrophilic bromination .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(6(4)13)14-7(10,11)12/h1-2H,13H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline has a molecular weight of 290.47 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Improved Synthesis Process : An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, a close relative of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, has been developed. This compound, important in agrochemical intermediates, achieves a high yield and purity over 99.5% under optimal conditions using bromine and hydrogen peroxide as brominating agents (Ding Zhi-yuan, 2011).

Vibrational Analysis for NLO Materials : Compounds similar to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, have been studied for their vibrational properties. These properties are significant for potential applications in non-linear optical (NLO) materials. The study includes theoretical analysis of molecular structure using density functional theory (B. Revathi et al., 2017).

Transition Metal-Free Synthesis : A transition metal-free method has been reported for synthesizing meta-bromo and meta-trifluoromethylanilines. This approach, which is relevant for the synthesis of compounds like 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, demonstrates a more accessible and potentially less toxic synthesis pathway (M. Staudt et al., 2022).

Material Science and Engineering Applications

Epoxy Systems with Improved Water Resistance : Research has been conducted on N,N-Bis (2, 3-epoxypropyl) aniline derivatives containing bromo, chloro, trifluoromethyl, or polyfluoroalkoxy substituents. These derivatives demonstrate significant improvements in water resistance, a property potentially beneficial for materials similar to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline in polymer engineering (P. Johncock & G. Tudgey, 1983).

Study on Synthesis of Insecticide Novaluron : The compound 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, structurally related to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, has been synthesized and used in the production of the insecticide Novaluron. This demonstrates the potential application of such compounds in the development of agricultural chemicals (Wen Zi-qiang, 2008).

Quantitative Structure and Activity Relationship : Schiff base materials like 4-chloro-4′bromobenzylidene aniline, related to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, have been analyzed for their structural and non-linear optical properties. This analysis includes vibrational assignments, HOMO-LUMO energy gap, and chemical reactivity, highlighting the potential of such compounds in material science and optical applications (Nimmy L. John et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Propriétés

IUPAC Name |

2-bromo-4-chloro-6-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(6(4)13)14-7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCAACPCJVGVOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670412 |

Source

|

| Record name | 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1244949-24-3 |

Source

|

| Record name | 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)